1-Methyl-6-nitronaphthalene
Overview
Description
1-Methyl-6-nitronaphthalene is an organic compound with the molecular formula C11H9NO2. It is a derivative of naphthalene, where a methyl group is attached to the first carbon and a nitro group is attached to the sixth carbon of the naphthalene ring. This compound is known for its pale yellow appearance and is used in various chemical processes and research applications.
Preparation Methods
1-Methyl-6-nitronaphthalene can be synthesized through several methods. One common approach involves the nitration of 1-methyl-naphthalene using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the sixth position of the naphthalene ring. Another method involves the use of solid superacid catalysts like sulfated zirconia, which can promote the nitration reaction under milder conditions with higher selectivity .
Chemical Reactions Analysis
1-Methyl-6-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst such as palladium on carbon. This reaction produces 1-methyl-6-aminonaphthalene.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate, resulting in 6-nitro-1-naphthoic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. .
Scientific Research Applications
1-Methyl-6-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studies have explored its role in biological systems, particularly in understanding the metabolic pathways of nitroaromatic compounds.
Medicine: Research has investigated its potential use in developing new drugs, especially those targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as polyurethanes, due to its ability to undergo various chemical transformations
Mechanism of Action
The mechanism of action of 1-Methyl-6-nitronaphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it can be metabolized by enzymes like dioxygenases, which introduce oxygen into the molecule, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting various biochemical pathways. The nitro group plays a crucial role in these interactions, as it can undergo reduction and oxidation reactions, generating reactive species that can modify proteins, DNA, and other biomolecules .
Comparison with Similar Compounds
1-Methyl-6-nitronaphthalene can be compared with other nitronaphthalene derivatives:
1-Methyl-4-nitronaphthalene: Similar in structure but with the nitro group at the fourth position. It exhibits different reactivity and selectivity in chemical reactions.
1-Methyl-5-nitronaphthalene: Another isomer with the nitro group at the fifth position, showing distinct chemical behavior and applications.
1-Nitronaphthalene: Lacks the methyl group, making it less hydrophobic and altering its reactivity compared to this compound
These comparisons highlight the unique properties of this compound, such as its specific reactivity patterns and applications in various fields.
Properties
IUPAC Name |
1-methyl-6-nitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-3-2-4-9-7-10(12(13)14)5-6-11(8)9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXBGESONWKYDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147315 | |
Record name | 1-Methyl-6-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105752-67-8 | |
Record name | 1-Methyl-6-nitronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105752678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-6-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYL-6-NITRONAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B39DGQ92O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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